N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide
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Overview
Description
N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide is a complex organic compound that features a benzo[d]thiazole ring substituted with a chlorine atom, and an indene moiety linked through an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of benzo[d]thiazole to introduce the chlorine atom at the 6-position. This is followed by the formation of the acetamide linkage through a reaction with an appropriate acylating agent. The indene moiety is then introduced via an etherification reaction, where the indene derivative is reacted with the acetamide intermediate under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste, adhering to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The indene moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group in the indene moiety can be reduced to form alcohols.
Substitution: The chlorine atom on the benzo[d]thiazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzo[d]thiazole derivatives.
Scientific Research Applications
N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism by which N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide exerts its effects involves its interaction with specific molecular targets. The benzo[d]thiazole ring can intercalate with DNA, disrupting replication and transcription processes. The indene moiety can interact with enzymes, inhibiting their activity and leading to various biological effects. The compound’s ability to form hydrogen bonds and hydrophobic interactions plays a crucial role in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: Similar in having a chlorinated aromatic ring but differs in its overall structure and applications.
Vanillin acetate: Shares some structural features but is primarily used in flavoring and fragrance industries.
Uniqueness
N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide is unique due to its combined benzo[d]thiazole and indene moieties, which confer distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3S/c19-11-3-5-14-16(7-11)25-18(20-14)21-17(23)9-24-12-4-1-10-2-6-15(22)13(10)8-12/h1,3-5,7-8H,2,6,9H2,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRPZSYRISSPJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)OCC(=O)NC3=NC4=C(S3)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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